

Core Characteristics and Synthetic Validation of N-Butylurea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Butylurea**

Cat. No.: **B146187**

[Get Quote](#)

N-Butylurea is an odorless, white crystalline solid.[2][3] Its structure, featuring a polar urea group capable of hydrogen bonding and a nonpolar n-butyl chain, provides a valuable amphiphilicity for various research applications.[1]

Table 1: Physicochemical Properties of **N-Butylurea**

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ N ₂ O	[1][4]
Molecular Weight	116.16 g/mol	[1][4]
Melting Point	95-98 °C	[5][6]
Solubility	Soluble in water, methanol, and ethanol.	[7][8]
Appearance	White to almost white crystalline powder.	[2][5]

Experimental Protocol: Synthesis and Verification of N-Butylurea

The accessibility of a research chemical is paramount. **N-Butylurea** can be reliably synthesized through several established methods. The following protocol describes a common and efficient approach.[1]

Objective: To synthesize and validate the purity of **N-Butylurea** from n-butylamine and potassium cyanate.

Causality: This method relies on the in situ formation of isocyanic acid (HNCO) from potassium cyanate in an acidic aqueous medium. The primary amine (n-butylamine) then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the final **N-butylurea** product. This aqueous, ambient-condition synthesis is favored for its simplicity and improved safety profile over methods requiring toxic reagents like phosgene.[1]

Step-by-Step Methodology:

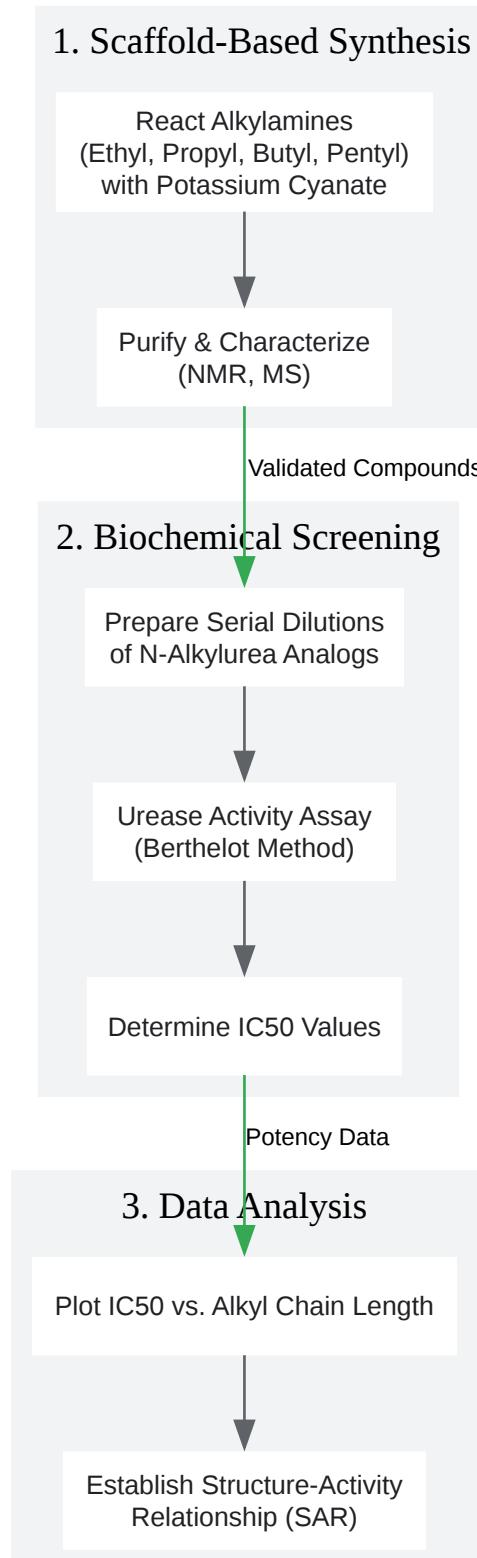
- Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of potassium cyanate (KOCN) in 100 mL of deionized water.
- Amine Addition: To this solution, add 10.0 mL of n-butylamine. Stir the mixture vigorously with a magnetic stirrer.
- Acidification: Slowly add 1M hydrochloric acid (HCl) dropwise to the stirring solution until the pH reaches approximately 5-6. Monitor the pH closely with pH paper. The acid protonates the cyanate ion to generate isocyanic acid.
- Reaction Progression: Continue stirring the mixture at room temperature for 3-4 hours. A white precipitate of **N-Butylurea** will form as the reaction proceeds.
- Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
- Purification: Wash the crude product with two portions of cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.
- Drying & Verification: Dry the purified product in a vacuum oven at 50°C to a constant weight.[2] Verify the identity and purity of the compound by measuring its melting point (expected: 95-98 °C) and acquiring ¹H NMR and IR spectra to confirm the structure.

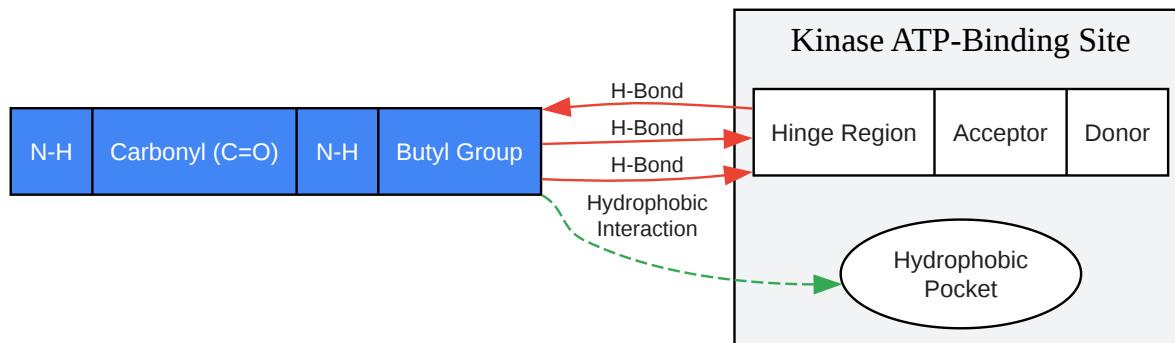
A Comparative Framework: **N-Butylurea** vs. Alternatives

The decision to use **N-Butylurea** is best made with a clear understanding of its alternatives.

The primary differentiators are lipophilicity, hydrogen bonding capability, and synthetic complexity.

Table 2: Performance Comparison of **N-Butylurea** and Related Compounds


Compound	Structure	Key Advantages	Key Disadvantages	Optimal Use Case
N-Butylurea	<chem>CH3(CH2)3NHCO</chem> <chem>NH2</chem>	Balanced polarity, simple synthesis, excellent H-bond donor/acceptor. [1]	Limited lipophilicity compared to disubstituted ureas.	Scaffold for SAR studies, fragment-based screening, model for H-bonding interactions.
N,N'-Dibutylurea	<chem>CH3(CH2)3NHCO</chem> <chem>NH(CH2)3CH3</chem>	Increased lipophilicity, enhanced membrane permeability.	Reduced H-bond donor capacity (one N-H vs. two), potentially lower aqueous solubility.	Probing larger hydrophobic pockets in protein targets, intermediates for polymers.[9]
N-Butylthiourea	<chem>CH3(CH2)3NHCS</chem> <chem>NH2</chem>	Different H-bonding geometry and electronic properties due to C=S bond, useful precursor for thiazole synthesis.[10]	Potential for metabolic instability or toxicity associated with the thiocarbonyl group.	Synthesis of sulfur-containing heterocycles, alternative H-bonding probes.
Urea	<chem>NH2CONH2</chem>	Highly polar, extremely low cost, high water solubility.	Lacks hydrophobic character for specific interactions with nonpolar binding sites.	High-concentration denaturant, control compound in biological assays.


Experimental Validation: N-Butylurea as a Scaffold for Urease Inhibitors

To demonstrate its utility, we can validate **N-Butylurea** as a foundational scaffold for developing enzyme inhibitors. Urease, a nickel-dependent enzyme, is a well-established target for inhibitors based on urea and thiourea structures.[11][12][13]

Experimental Workflow: Structure-Activity Relationship (SAR) Study

This workflow outlines the process of using **N-Butylurea** as a starting point to understand how modifying the alkyl chain length impacts inhibitory potency against urease.

[Click to download full resolution via product page](#)

Caption: The urea scaffold forming key H-bonds with the kinase hinge.

This diagram illustrates the causality behind the urea motif's effectiveness. The butyl group of **N-Butylurea** would occupy a hydrophobic pocket adjacent to the hinge, providing affinity and selectivity. This makes **N-Butylurea** an excellent starting fragment for a fragment-based drug discovery (FBDD) campaign targeting kinases.

Safety and Handling

As a laboratory chemical, **N-Butylurea** requires proper handling. It is classified as harmful if swallowed. [14]

- Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling dust. [15][16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15]* Incompatibilities: Avoid contact with strong oxidizing agents. [7] The compound is an amide and can react with certain other chemical classes to generate gases. [5][15][17]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [14]

Conclusion

N-Butylurea is a robust and versatile research chemical validated by its straightforward synthesis, predictable physicochemical properties, and its utility as a foundational scaffold in medicinal chemistry and chemical biology. Its value is most evident when used in systematic

studies, such as the SAR analysis presented, where its simple structure allows for the clear attribution of biological effects to specific chemical modifications. For researchers in drug development, **N-Butylurea** serves as an exemplary starting point for fragment-based design and as a valuable tool for probing the intricate balance of hydrophilic and hydrophobic interactions that govern molecular recognition.

References

- MySkinRecipes. **N,N'-Di-n-butylurea**.
- Mazzei, L., et al. (2019). Insights into Urease Inhibition by N-(n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach. PubMed.
- LookChem. Cas 592-31-4, **N-Butylurea**.
- ResearchGate. Insights into Urease Inhibition by N-(n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach.
- Cianci, M., et al. (2017). Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics. PubMed.
- ResearchGate. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics.
- PubChem. Butylurea | C5H12N2O | CID 11595.
- Scent.vn. **N-Butylurea** (CAS 592-31-4): Odor profile, Properties, & IFRA compliance.
- Li, J., et al. (2016). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. [N-Butylurea CAS#: 592-31-4](http://N-Butylurea%20CAS%23%20592-31-4) [amp.chemicalbook.com]
- 3. [Butylurea | C5H12N2O | CID 11595](http://Butylurea%20%7C%20C5H12N2O%20%7C%20CID%2011595) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. [Cas 592-31-4,N-Butylurea | lookchem](http://Cas%20592-31-4,N-Butylurea%20%7C%20lookchem) [lookchem.com]

- 6. N-Butylurea CAS#: 592-31-4 [chemicalbook.com]
- 7. n-Butylurea, 96% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. scent.vn [scent.vn]
- 9. N,N'-Di-n-butylurea [myskinrecipes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Insights into Urease Inhibition by N-(n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Butylurea - Safety Data Sheet [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. N-Butylurea | 592-31-4 [chemicalbook.com]
- To cite this document: BenchChem. [Core Characteristics and Synthetic Validation of N-Butylurea]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146187#validation-of-n-butylurea-as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com